molecular formula C20H25N3O4S B15152838 2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B15152838
M. Wt: 403.5 g/mol
InChI Key: GBQFEHWAULYHFB-UHFFFAOYSA-N
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Description

2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexyl group, a hydroxy group, and a dihydropyrimidinyl sulfanyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the dihydropyrimidinyl ring, the introduction of the cyclohexyl group, and the attachment of the sulfanyl and ethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective raw materials. The process would also need to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the dihydropyrimidinyl ring or other functional groups.

    Substitution: The sulfanyl and ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a therapeutic agent.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
  • 2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-propoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide may exhibit unique properties due to the presence of the ethoxyphenyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(1-cyclohexyl-4-hydroxy-6-oxopyrimidin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H25N3O4S/c1-2-27-16-11-7-6-10-15(16)21-18(25)13-28-20-22-17(24)12-19(26)23(20)14-8-4-3-5-9-14/h6-7,10-12,14,24H,2-5,8-9,13H2,1H3,(H,21,25)

InChI Key

GBQFEHWAULYHFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2C3CCCCC3)O

Origin of Product

United States

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